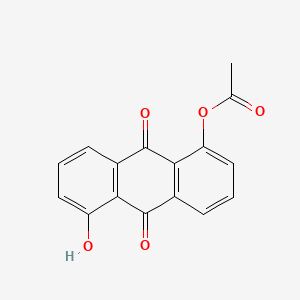
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its unique structure, which includes a hydroxy group and an acetate group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities with higher purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and cell death. These actions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
- 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl acetate
- 2-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52869-26-8 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)9-4-2-6-11(18)13(9)15(10)19/h2-7,18H,1H3 |
InChI Key |
OZWMXTRPPLSEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



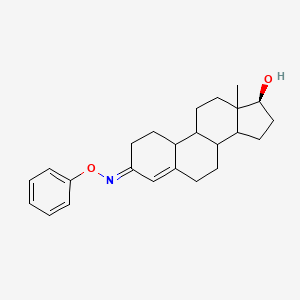
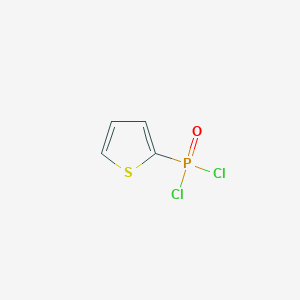

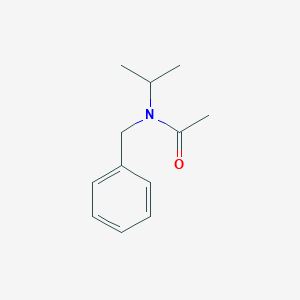


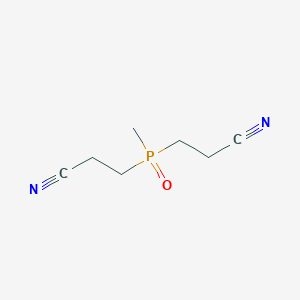
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
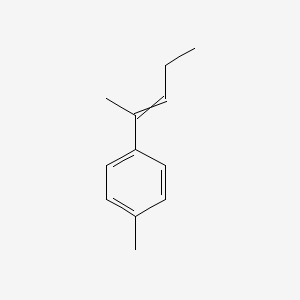
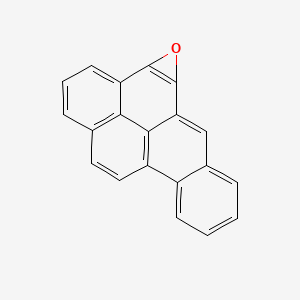
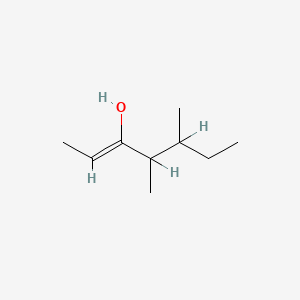
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
